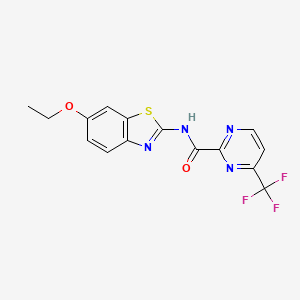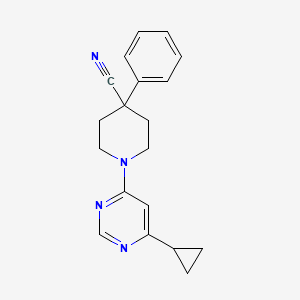
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting with an appropriate aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.
Ethoxylation: Introduction of the ethoxy group can be achieved through nucleophilic substitution reactions.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized using a condensation reaction between a suitable aldehyde and a guanidine derivative.
Coupling Reaction: The final step involves coupling the benzothiazole and pyrimidine rings through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Coupling Reagents: EDCI, DCC
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide might exhibit similar biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group might enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(methyl)pyrimidine-2-carboxamide
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is unique due to the presence of both the ethoxy and trifluoromethyl groups. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H11F3N4O2S |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H11F3N4O2S/c1-2-24-8-3-4-9-10(7-8)25-14(20-9)22-13(23)12-19-6-5-11(21-12)15(16,17)18/h3-7H,2H2,1H3,(H,20,22,23) |
InChI Key |
LBYRIXLYWDYIPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}propanamide](/img/structure/B12248396.png)
![3-phenyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B12248400.png)
![4-{[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}morpholine](/img/structure/B12248402.png)
![2-[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12248403.png)

![2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12248409.png)
![4-({2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5,6-dimethylpyrimidine](/img/structure/B12248412.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B12248416.png)
![4-methoxy-N-methyl-N-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B12248425.png)
![6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B12248431.png)
![6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine](/img/structure/B12248444.png)

![1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole](/img/structure/B12248452.png)
![1-methyl-2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B12248459.png)
